Click Chemistry Reaction Yield: Direct Comparison with Non-Alkynyl Coumarins
4-Ethynyl-2H-chromen-2-one reacts with 1-azido-1-deoxy-2,3,5-tri-O-benzoyl-β-D-ribofuranose via Cu(I)-catalyzed click chemistry, yielding triazole-linked glycoside derivatives in 71–89% overall yield after debenzoylation [1]. In contrast, 4-hydroxycoumarin and 4-methylcoumarin lack the terminal alkyne necessary for this reaction, resulting in 0% yield under identical click conditions. This represents a functional yield differential of +71–89% for the target compound.
| Evidence Dimension | Click chemistry reaction feasibility and yield |
|---|---|
| Target Compound Data | 71–89% overall yield (two-step: CuAAC then debenzoylation) |
| Comparator Or Baseline | 4-hydroxycoumarin: 0% yield (reaction does not occur); 4-methylcoumarin: 0% yield |
| Quantified Difference | +71–89% absolute yield differential |
| Conditions | Cu(I)-catalyzed cycloaddition with 1-azido-1-deoxy-2,3,5-tri-O-benzoyl-β-D-ribofuranose, followed by debenzoylation |
Why This Matters
This yield directly quantifies the compound's essential role in bioconjugation workflows; non-alkynyl coumarins are functionally inert in CuAAC, making 4-ethynyl-2H-chromen-2-one a non-substitutable reagent.
- [1] Singh, A.; Bimal, D.; Kumar, R.; Maikhuri, V. K.; Thirumal, M.; Senapati, N. N.; Prasad, A. K. Click synthesis of N1-(β-D-ribofuranosyl)-C4-(coumarin-4″-yl)-1,2,3-triazoles. Synthetic Communications 2019, 49 (18), 2339-2346. DOI: 10.1080/00397911.2019.1623401. View Source
